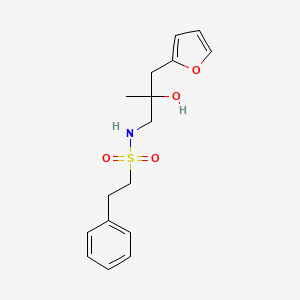![molecular formula C12H13F2NO2 B2978352 1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane CAS No. 2180010-63-1](/img/structure/B2978352.png)
1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[25]octane is a synthetic organic compound characterized by the presence of a spirocyclic structure, a furan ring, and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing a furan ring and an azaspiro moiety, followed by the introduction of fluorine atoms through halogenation reactions. The reaction conditions often require the use of strong bases or acids, as well as specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]heptane: Similar structure but with a different ring size.
1,1-Difluoro-6-(thiophene-2-carbonyl)-6-azaspiro[2.5]octane: Contains a thiophene ring instead of a furan ring.
1,1-Difluoro-6-(pyridine-2-carbonyl)-6-azaspiro[2.5]octane: Contains a pyridine ring instead of a furan ring.
Uniqueness
1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane is unique due to its specific combination of a spirocyclic structure, a furan ring, and two fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)8-11(12)3-5-15(6-4-11)10(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXMEZKWOGTDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
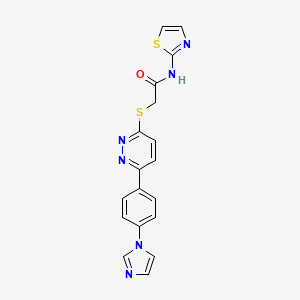

![N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2978271.png)
![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/new.no-structure.jpg)
![2-((6-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2978277.png)
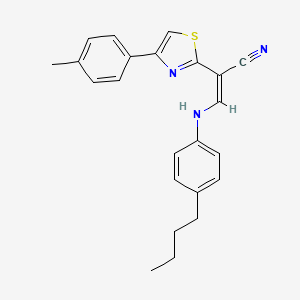
![N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978279.png)
![Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2978284.png)
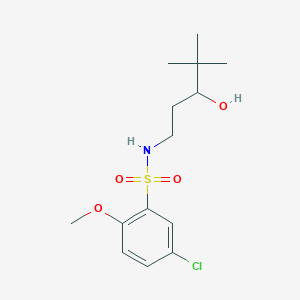
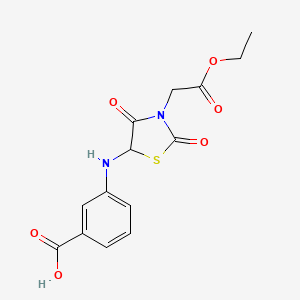
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2978287.png)
![Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate](/img/structure/B2978290.png)
